molecular formula C8H11NO2 B093039 2-Amino-5-ethoxyphenol CAS No. 16060-49-4

2-Amino-5-ethoxyphenol

Cat. No.: B093039
CAS No.: 16060-49-4
M. Wt: 153.18 g/mol
InChI Key: KJTXCKZBFHBRQT-UHFFFAOYSA-N
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Description

2-Amino-5-ethoxyphenol is an organic compound with the molecular formula C8H11NO2 It is a derivative of phenol, characterized by the presence of an amino group at the second position and an ethoxy group at the fifth position on the benzene ring

Scientific Research Applications

2-Amino-5-ethoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

    Biology: Investigated for its potential as an antioxidant and its role in enzyme inhibition.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

While the specific mechanism of action for 2-Amino-5-ethoxyphenol is not mentioned in the search results, similar compounds like monoamine oxidase inhibitors act by inhibiting the activity of monoamine oxidase, thus preventing the breakdown of monoamine neurotransmitters and thereby increasing their availability .

Safety and Hazards

The safety data sheet for a similar compound, 2-Amino-5-methoxyphenol, indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation .

Future Directions

Future research could focus on the synthesis of novel derivatives of similar compounds for potential antimicrobial applications . Additionally, the development of environmentally friendly synthesis methods and the exploration of potential applications in various fields could be areas of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethoxyphenol typically involves the nitration of 2-ethoxyphenol followed by reduction. The nitration process introduces a nitro group at the desired position, which is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of 2-nitro-5-ethoxyphenol using a palladium catalyst under hydrogen gas. This method offers high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-ethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reactions with halogens, nitrating agents, or sulfonating agents under controlled conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Comparison with Similar Compounds

    2-Amino-5-methoxyphenol: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Amino-4-ethoxyphenol: The ethoxy group is at the fourth position instead of the fifth.

    2-Amino-5-nitrophenol: Contains a nitro group instead of an ethoxy group.

Uniqueness: 2-Amino-5-ethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-amino-5-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTXCKZBFHBRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936348
Record name 2-Amino-5-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16060-49-4
Record name 2-Hydroxyphenetidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016060494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC116728
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116728
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-5-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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